5-bromo-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide
Description
5-Bromo-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide is a heterocyclic compound featuring a brominated furan carboxamide core linked to a pyridazine-pyrazole moiety. This structure combines multiple pharmacophoric elements:
- Pyridazine ring: A nitrogen-rich aromatic system that may participate in π-stacking interactions.
Properties
IUPAC Name |
5-bromo-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN6O2/c1-12-13(2)27-28(14(12)3)20-11-10-19(25-26-20)23-15-4-6-16(7-5-15)24-21(29)17-8-9-18(22)30-17/h4-11H,1-3H3,(H,23,25)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBYUCOIVLPBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-bromo-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by several functional groups that contribute to its biological activity. The presence of a bromine atom, pyrazole ring, and furan moiety are notable features. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20BrN5O2 |
| Molecular Weight | 432.30 g/mol |
| CAS Number | 1019106-76-3 |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. A study published in Cancer Research demonstrated that derivatives with similar structural motifs inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Mechanism of Action:
- Apoptosis Induction: The compound triggers intrinsic apoptotic pathways, leading to the activation of caspases.
- Cell Cycle Arrest: It has been shown to block the G2/M phase transition in cancer cells, which is critical for their proliferation.
Antibacterial Activity
The antibacterial potential of pyrazole derivatives has been extensively studied. A review highlighted that compounds containing the pyrazole ring demonstrated efficacy against both Gram-positive and Gram-negative bacteria . The This compound was evaluated for its antibacterial properties using standard agar diffusion methods.
Findings:
- Effective against Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of traditional antibiotics.
Case Study 1: Anticancer Screening
In a multicellular spheroid model study, researchers screened a library of compounds for anticancer activity. The study identified This compound as a promising candidate due to its ability to reduce tumor spheroid size significantly . The compound's effectiveness was attributed to its dual mechanism of inducing apoptosis and inhibiting angiogenesis.
Case Study 2: Antibacterial Efficacy
A recent investigation into the antibacterial properties of various pyrazole derivatives included testing This compound against clinical isolates of resistant bacterial strains. Results indicated potent activity against multidrug-resistant strains of Klebsiella pneumoniae, with observed synergy when combined with existing antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Furan Carboxamide Cores
N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (Compound 21, )
- Key Differences: Replaces bromofuran with a nitro-substituted pyrazole-thiophene system. Lacks the pyridazine-amino-phenyl linkage present in the target compound.
- Synthesis : Synthesized via coupling of 4-nitro-1H-pyrazole-3-carboxylic acid with a thiophene derivative, yielding 42% after column chromatography .
- Physical Properties: Melting point: 297°C (indicative of strong crystalline packing). IR/NMR: Confirmed NH, C=O, and NO₂ groups .
N-Cyclohexyl-5-nitrofuran-2-carboxamide (Compound 22a, )
- Key Differences :
- Nitrofuran instead of bromofuran.
- Cyclohexylamine substituent vs. the target’s aromatic pyridazine-phenyl group.
- Synthesis : Utilizes amine coupling with nitrofuran carboxylic acid .
- Implications : Nitro groups may confer higher reactivity (e.g., as electrophiles) compared to bromo substituents.
| Parameter | Target Compound | Compound 21 | Compound 22a |
|---|---|---|---|
| Core Structure | Bromofuran-pyridazine | Nitropyrazole-thiophene | Nitrofuran-cyclohexyl |
| Molecular Weight | ~500 (estimated) | 314 g/mol (precursor) | Not specified |
| Melting Point | Not reported | 297°C | Not reported |
| Key Functional Groups | Br, CONH, pyridazine | NO₂, CONH, thiophene | NO₂, CONH, cyclohexyl |
Pyrazolo-Pyrimidine and Sulfonamide Analogues ()
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Key Differences: Sulfonamide linkage vs. carboxamide. Chromenone and fluorophenyl groups absent in the target compound.
- Synthesis : Palladium-catalyzed Suzuki coupling, yielding 28% .
- Physical Properties :
N-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methoxybenzene-1-sulfonamide ()
- Key Differences: Sulfonamide core with pyrimidine-aryl linkage. Diethylamino and methoxy substituents enhance solubility but reduce steric bulk compared to trimethylpyrazole.
Pyrazole-Thiophene and Trifluoromethyl Analogues ()
5-Ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide (1006349-21-8)
- Key Differences :
- Thiophene replaces furan, altering electronic properties (sulfur vs. oxygen).
- Ethyl and methyl groups on pyrazole vs. trimethylpyrazole in the target.
- Implications : Thiophene’s lower electronegativity may reduce dipole interactions compared to furan.
N-[1-(1-Ethyl-1H-pyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide (1006349-19-4)
- Key Differences: Trifluoromethyl group increases lipophilicity and metabolic stability. Thienopyrazole core vs. pyridazine in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
